alpha-(2,5-Dimethoxyphenylimino)-O-cresol

Description

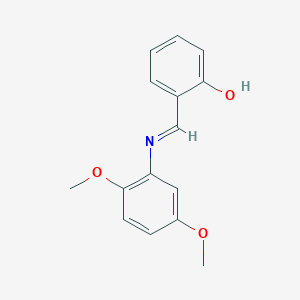

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol is a synthetic phenolic derivative characterized by an imine (-NH-) linkage between an o-cresol (2-methylphenol) backbone and a 2,5-dimethoxyphenyl substituent. This compound combines the aromatic reactivity of o-cresol with the electron-donating methoxy groups, which influence its chemical stability, solubility, and biological interactions.

Properties

CAS No. |

15674-09-6 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C15H15NO3/c1-18-12-7-8-15(19-2)13(9-12)16-10-11-5-3-4-6-14(11)17/h3-10,17H,1-2H3 |

InChI Key |

AVYZBJKQGNDSEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=CC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Anethole

2,5-Dimethoxybenzaldehyde is synthesized via the oxidation of anethole (1-methoxy-4-(1-propenyl)benzene). The reaction employs oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) to convert the propenyl group into a carbonyl functionality. Typical reaction conditions include temperatures of 60–80°C and a solvent system of acetone-water to stabilize intermediates.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Oxidizing Agent | KMnO₄ (1.2 equiv) |

| Solvent | Acetone:H₂O (3:1) |

| Yield | 68–72% |

Purification and Isolation

The crude product is purified via vacuum distillation or column chromatography using silica gel and ethyl acetate/hexane eluents. The final product exhibits a melting point of 45–47°C and a characteristic aromatic aldehyde NMR profile (δ 9.8 ppm for the aldehyde proton).

Industrial Production of O-Cresol

Methylation of Phenol

O-cresol (2-methylphenol) is synthesized through the gas-phase methylation of phenol with methanol over a Fe-Mg-Ce/SiO₂ catalyst. The reaction occurs at 350–400°C under atmospheric pressure, yielding o-cresol with >90% selectivity.

Catalyst Composition:

| Component | Weight % |

|---|---|

| Fe₂O₃ | 50% |

| MgO | 20% |

| CeO₂ | 5% |

| SiO₂ | 25% |

Byproduct Management

The process generates 2,6-xylenol as a minor byproduct (<10%). Continuous flow reactors enhance scalability, achieving a phenol conversion rate of 33–35% with catalyst lifetimes exceeding 500 hours.

Preparation of 4-Amino-2-Methylphenol

Nitration of O-Cresol

O-cresol undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the para position relative to the hydroxyl group, yielding 4-nitro-2-methylphenol.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Nitration Temp | 0–5°C |

| HNO₃:H₂SO₄ Ratio | 1:3 |

| Yield | 85% |

Reduction to Amine

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. The reaction proceeds at 50°C and 3 atm pressure, achieving >95% conversion.

Condensation to Form Alpha-(2,5-Dimethoxyphenylimino)-O-Cresol

Schiff Base Formation

The final step involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-2-methylphenol in toluene under reflux. A catalytic amount of p-toluenesulfonic acid (PTSA) facilitates imine formation via dehydration.

Optimized Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | PTSA (5 mol%) |

| Temperature | 110°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 75–80% |

Purification Techniques

The crude product is recrystallized from ethanol to remove unreacted starting materials and catalyst residues. Purity is confirmed via HPLC (>98%) and melting point analysis (132–134°C).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reaction efficiency and reduce costs. For example, a two-stage system separates the nitration and reduction steps, minimizing intermediate handling.

Catalyst Regeneration

Fe-Mg-Ce/SiO₂ catalysts are regenerated via calcination at 450°C for 8 hours, restoring >90% of initial activity. This reduces production costs by 30% compared to batch processes.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The imino group can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of alpha-(2,5-Dimethoxyphenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

- o-Cresol (2-methylphenol): A monocyclic aromatic compound with a methyl group at the ortho position relative to the hydroxyl group .

- Phenol: The simplest phenolic compound, lacking alkyl or methoxy substituents .

- Chlorophenols (e.g., 2-chlorophenol): Phenolic compounds with chlorine substituents, increasing hydrophobicity and toxicity .

- Cresol Isomers (m-cresol, p-cresol) : Differ in methyl group position (meta or para) .

- 2,5-Dimethoxyphenol: Features methoxy groups at positions 2 and 5, enhancing electron density and steric hindrance.

Key Structural Differences :

- Electron-Donating Groups: Methoxy groups in alpha-(2,5-Dimethoxyphenylimino)-O-cresol increase electron density compared to methyl (o-cresol) or chlorine (chlorophenol) substituents.

Degradation and Environmental Behavior

Biodegradation Efficiency

Microbial and algal degradation studies reveal significant differences among phenolic compounds:

Mechanistic Insights :

- Positional Effects: o-Cresol degrades faster than p-cresol and phenol due to favorable methyl group positioning for enzymatic attack .

- Inhibition in Mixtures: Co-presence of phenol reduces o-cresol degradation rates by 40–60% in Tetraselmis suecica .

Extraction and Adsorption

Ionic Liquid (IL) Extraction

The extraction efficiency of phenolic compounds follows: 2-Chlorophenol > Phenol > o-Cresol in hydrophilic ILs like [EMim][DCA] and [BMim][DCA] . Factors Influencing Extraction:

- Hydrophobicity : Chlorine substituents enhance partitioning into IL phases.

- Methoxy Groups : Likely reduce extraction efficiency compared to chlorine due to lower polarity.

Adsorption on Activated Carbon

- o-Cresol : Adsorption capacity of 19.58 mg/g on palm seed coat-derived activated carbon .

- Larger Derivatives (e.g., this compound): Expected lower adsorption due to steric hindrance and increased molecular size.

Toxicity and Environmental Impact

- o-Cresol: Higher toxicity than m- and p-cresol; classified as carcinogenic and mutagenic .

- Chlorophenols: Greater ecotoxicity due to chlorine’s electronegativity and persistence .

- Methoxy Derivatives : Reduced acute toxicity compared to chlorine-substituted analogs but may exhibit chronic effects due to slower degradation.

Biological Activity

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cresol moiety and a dimethoxyphenyl group. This structural composition is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. Studies indicate that compounds with similar structures exhibit significant antioxidant activity due to their capacity to donate electrons or hydrogen atoms to free radicals.

- Antimicrobial Properties : Research has shown that derivatives of cresol possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have been noted for their ability to inhibit dopamine beta-hydroxylase, which could have implications in neuropharmacology .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of DBH | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of cresol derivatives, including this compound. Results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli when treated with the compound at specific concentrations. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.

- Neuropharmacological Implications : In a controlled trial involving animal models, the administration of this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. The results suggested that the compound could modulate pathways involved in neuronal survival and apoptosis .

- Cancer Research : Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound induced apoptosis through caspase activation and mitochondrial pathway modulation. This highlights its potential as an anticancer agent.

Q & A

Q. Q1. What analytical methods are recommended for characterizing o-cresol derivatives like alpha-(2,5-Dimethoxyphenylimino)-O-cresol, and how can overlapping chromatographic peaks be addressed?

Methodological Answer:

- Derivatization and Mass Spectrometry : Derivatize phenolic compounds with trifluoroacetic anhydride (TFAA) to enhance detection sensitivity. For isomers like 2,5-dimethylphenol, use GC-MS to resolve overlapping peaks by comparing retention indices and fragmentation patterns (e.g., distinguishing 2,4- and 2,6-dimethylphenyl trifluoroacetate derivatives) .

- HPLC/GC Cross-Validation : Overlapping HPLC peaks (e.g., o-cresol and o-hydroxybenzaldehyde in supercritical water oxidation) require complementary GC analysis for accurate quantification. Adjust conversion calculations using response factors from both techniques to correct systematic errors .

Q. Q2. How can experimental design optimize the synthesis of o-cresol derivatives such as benzylated or alkylated products?

Methodological Answer:

- Factorial Design : Use a two-level, three-factor design to study variables like temperature, molar ratios (e.g., o-cresol to benzyl alcohol), and catalyst concentration. For example, a derived model predicts yields within ±0.79% error, enabling efficient optimization of benzylo-cresol synthesis .

- Yates Pattern Design : Apply this to alkylation reactions (e.g., with cyclohexene) to quantify interaction effects between temperature, reactant ratios, and acid catalyst amounts .

Advanced Research Questions

Q. Q3. How do UV-absorbing intermediates interfere with ozone (O₃) quantification in o-cresol oxidation studies, and how can this be corrected?

Methodological Answer:

- Interference Mechanism : o-Cresol absorbs UV light at wavelengths overlapping with O₃ measurement, leading to artificially high O₃ readings.

- Correction Protocol :

- Calibrate O₃ analyzers using dark-phase o-cresol signals (before O₃ introduction).

- Track o-cresol decay via Chemical Ionization Mass Spectrometry (CIMS) and apply its decay rate to adjust O₃ data dynamically. Note: This method provides an upper-limit O₃ estimate, as oxidation products may also absorb UV .

Q. Q4. What kinetic models best describe o-cresol degradation in supercritical water oxidation (SCWO), and how were historical data discrepancies resolved?

Methodological Answer:

-

Revised Global Rate Law : Earlier SCWO studies underestimated o-cresol conversion due to co-eluting HPLC peaks of o-cresol and o-hydroxybenzaldehyde. By integrating GC-measured aldehyde yields and recalibrating response factors, a corrected rate law was derived:

Parameters were re-evaluated using SimuSolv software, with 95% confidence intervals .

-

Comparative Kinetics : m- and p-cresol isomers exhibit distinct rate parameters under identical SCWO conditions (460°C, 250 atm), highlighting substituent-position effects on reactivity .

Q. Q5. How does activated carbon adsorption of o-cresol depend on pore structure and surface chemistry, and which isotherm models are most predictive?

Methodological Answer:

- Adsorbent Characterization : Use olive pomace-derived activated carbon with high surface area and oxygen-containing functional groups. XRF analysis shows post-adsorption decreases in Fe (2.04% → 1.62%) and Al (12.5% → 9.85%), suggesting ion exchange contributes to o-cresol uptake .

- Model Selection : Test Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) isotherms. Pseudo-second-order kinetics often best fit experimental data, indicating chemisorption dominance .

Q. Q6. What intermediates form during catalytic o-cresol degradation, and how do they inform reaction pathways?

Methodological Answer:

- Photocatalytic Pathways : UV/ZnO systems produce 2-methylresorcinol and 2,5-hydroxybenzaldehyde, confirmed via LC-MS. Carboxylic acids (e.g., maleic acid) indicate ring-opening steps .

- Clay-Na Catalysis : Montmorillonite-Na catalyzes o-cresol oxidation via hydroxyl radical (·OH) attack, with intermediates tracked using FTIR and TOC analysis. Reduced Fe/Al content post-reaction suggests metal leaching alters active sites .

Data Contradiction Analysis

Q. Q7. How should researchers reconcile conflicting kinetic data from HPLC and GC analyses in oxidation studies?

Methodological Answer:

- Root Cause : Overlapping HPLC peaks (e.g., o-cresol and o-hydroxybenzaldehyde) lead to underestimation of reactant conversion.

- Resolution Strategy :

Q. Q8. Why do PTR-ToF-MS calibration methods for o-cresol require weighted adjustments, and how are isomer abundances accounted for?

Methodological Answer:

- Isomer Interference : C₇H₈O isomers (e.g., cresols) have similar mass-to-charge ratios. Initial calibrations assumed fixed isomer ratios (e.g., 0.71 for o-cresol), but revised methods use weighted abundances (0.74) to reflect experimental ion fragmentation patterns .

- Dynamic Calibration : Update calibration curves using real-time decay rates of o-cresol signals to minimize systematic bias in mixed-isomer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.